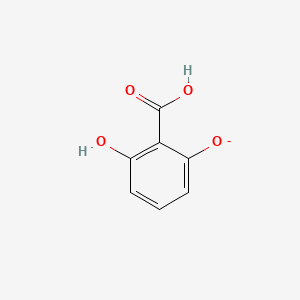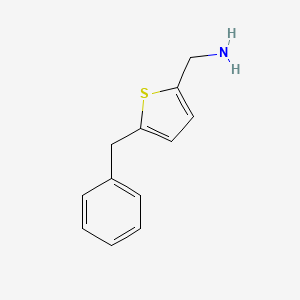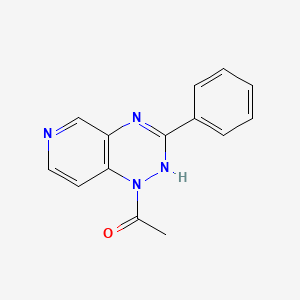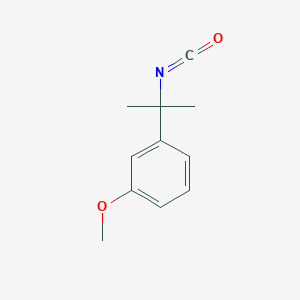
1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzene, featuring an isocyanate group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-isocyanatopropan-2-yl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzyl alcohol with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
3-Methoxybenzyl alcohol+Phosgene→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Strong Bases: Can facilitate nucleophilic aromatic substitution reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-isocyanatopropan-2-yl)-3-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The methoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene
- 1-(2-Isocyanatopropan-2-yl)-4-(prop-1-en-2-yl)benzene
Uniqueness
1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene is unique due to the presence of both an isocyanate group and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
109138-26-3 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(2-isocyanatopropan-2-yl)-3-methoxybenzene |
InChI |
InChI=1S/C11H13NO2/c1-11(2,12-8-13)9-5-4-6-10(7-9)14-3/h4-7H,1-3H3 |
Clave InChI |
OBIAVIRBUSQCAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC=C1)OC)N=C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
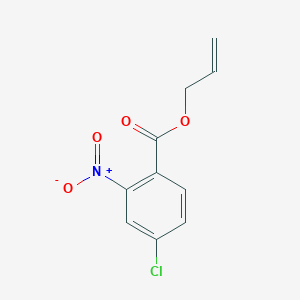
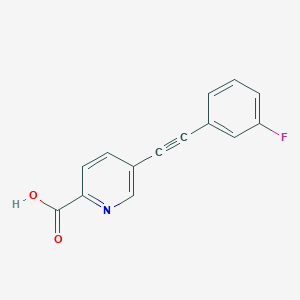
![2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B8748965.png)
![6-morpholino-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8748966.png)

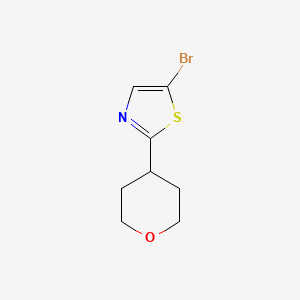
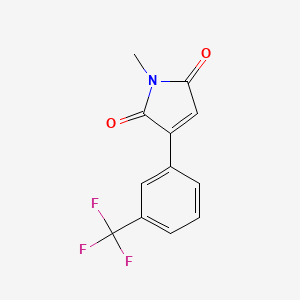
![7-Bromo-2-(6-fluoropyridin-2-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8748996.png)
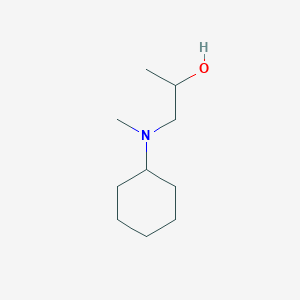
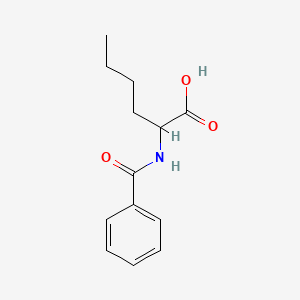
![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)
